Introduction: The Significance of Substituted Thiophenes in Modern Chemistry
Introduction: The Significance of Substituted Thiophenes in Modern Chemistry
An In-Depth Technical Guide to 4-Iodothiophene-2-Carboxylic Acid and Its Isomers: Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals
Thiophene-based heterocyclic compounds are cornerstones in medicinal chemistry and materials science. Their unique electronic and structural features allow for a wide range of chemical modifications, making them privileged scaffolds in drug discovery and the development of organic electronics.[1] The introduction of a halogen atom, such as iodine, and a carboxylic acid group onto the thiophene ring creates a highly versatile building block with multiple reactive sites for further chemical transformations.[2] This guide provides a comprehensive technical overview of iodinated thiophene-2-carboxylic acids, with a special focus on the elusive 4-iodothiophene-2-carboxylic acid, and a detailed exploration of its more characterized isomers, the 3- and 5-iodothiophene-2-carboxylic acids. While direct experimental data for 4-iodothiophene-2-carboxylic acid is scarce in readily available scientific literature and commercial catalogs, this guide will provide a theoretical framework for its properties and potential synthesis, grounded in the established chemistry of its isomers.
Physicochemical Properties: A Comparative Analysis
A precise understanding of a molecule's physicochemical properties is fundamental for any research or development application. The molecular formula for iodothiophene-2-carboxylic acid is C₅H₃IO₂S, with a corresponding molecular weight of approximately 254.05 g/mol .[3] Below is a comparative table of the key physicochemical properties for the known isomers.
| Property | 3-Iodothiophene-2-carboxylic acid | 5-Iodothiophene-2-carboxylic acid | 4-Iodothiophene-2-carboxylic acid (Predicted) |
| CAS Number | 60166-84-9[2] | 60166-85-0[3] | Not available |
| Molecular Formula | C₅H₃IO₂S[2] | C₅H₃IO₂S[3] | C₅H₃IO₂S |
| Molecular Weight | 254.05 g/mol [2] | 254.05 g/mol [3] | ~254.05 g/mol |
| Appearance | Pale yellow to brownish solid[2] | White solid[4] | Expected to be a solid |
| Solubility | Soluble in polar solvents[2] | Soluble in polar organic solvents | Expected to be soluble in polar organic solvents |
| IUPAC Name | 3-Iodothiophene-2-carboxylic acid | 5-Iodothiophene-2-carboxylic acid[3] | 4-Iodothiophene-2-carboxylic acid |
Synthesis and Reactivity: Navigating the Thiophene Ring
The synthesis of iodinated thiophene-2-carboxylic acids typically involves the electrophilic iodination of the thiophene ring. The position of iodination is directed by the existing carboxylic acid group and the inherent reactivity of the thiophene ring. The carboxylic acid group is a deactivating, meta-directing group in classical electrophilic aromatic substitution. However, the thiophene ring's own reactivity patterns can influence the final product distribution.
General Synthetic Approach: Iodination of Thiophene-2-carboxylic Acid
A common method for the synthesis of iodinated thiophenes is the reaction of a lithiated thiophene derivative with molecular iodine. For instance, the synthesis of 3-iodothiophene-2-carboxylic acid can be achieved by the lithiation of thiophene-2-carboxylic acid followed by quenching with iodine.
Experimental Protocol: Synthesis of 3-Iodothiophene-2-carboxylic Acid
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Dissolution: Dissolve thiophene-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (2.2 equivalents) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 30 minutes.
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Iodination: Prepare a solution of iodine (1.1 equivalents) in THF and add it dropwise to the reaction mixture.
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Warm-up and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete.
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Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the crude product in ethyl acetate and extract with an aqueous solution of sodium carbonate.
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Acidification and Extraction: Combine the aqueous layers and acidify with concentrated hydrochloric acid to a pH below 2. Extract the acidified aqueous layer with ethyl acetate.
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Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 3-iodothiophene-2-carboxylic acid.
The Challenge of Synthesizing 4-Iodothiophene-2-carboxylic Acid
Direct electrophilic iodination of thiophene-2-carboxylic acid would be expected to yield the 5-iodo and potentially the 3-iodo isomers, due to the directing effects of the sulfur atom and the carboxyl group. The synthesis of the 4-iodo isomer is more challenging and would likely require a multi-step synthetic route, possibly involving a starting material that already has a substituent at the 4-position which can be converted to an iodo group.
Below is a conceptual workflow for the potential synthesis of 4-iodothiophene-2-carboxylic acid.
Caption: A conceptual multi-step workflow for the synthesis of 4-iodothiophene-2-carboxylic acid.
Applications in Drug Development and Materials Science
Thiophene derivatives are of significant interest in drug discovery due to their ability to mimic a phenyl ring while having a distinct electronic profile.[5] The carboxylic acid moiety is a common functional group in many drugs, though it can sometimes lead to unfavorable pharmacokinetic properties. The introduction of an iodine atom provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the construction of complex molecular architectures.
Derivatives of iodothiophene-2-carboxylic acid can serve as key intermediates in the synthesis of:
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Novel Heterocyclic Scaffolds: The iodo group can be readily displaced or used in coupling reactions (e.g., Suzuki, Sonogashira) to build more complex heterocyclic systems with potential biological activity.
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Bioisosteres of Carboxylic Acids: The thiophene ring itself can be considered a bioisostere of a benzene ring, and further modifications can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.
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Conductive Polymers: Thiophene-based molecules are fundamental units in the construction of conductive polymers. The ability to functionalize the thiophene ring at specific positions is crucial for controlling the electronic properties of the resulting polymer.[2]
Safety and Handling
Iodinated organic compounds should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data for 4-iodothiophene-2-carboxylic acid is not available, related compounds can be irritants.
Conclusion
4-Iodothiophene-2-carboxylic acid remains a scientifically intriguing yet poorly characterized molecule. This guide has provided a comprehensive overview of its predicted properties and potential synthetic challenges, grounded in the well-established chemistry of its 3- and 5-iodo isomers. For researchers in drug discovery and materials science, the pursuit of novel synthetic routes to access the 4-iodo isomer could unlock new avenues for the development of innovative molecules with unique biological or electronic properties. The methodologies and comparative data presented herein serve as a valuable resource for guiding such future research endeavors.
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